Fast Blue RR 塩

概要

説明

科学的研究の応用

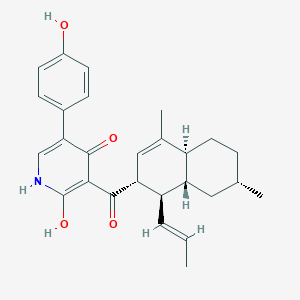

Fast Blue RR Salt has a wide range of applications in scientific research, including:

Histology: Used for staining alkaline phosphatase and esterase activities in tissue samples.

Immunohistochemistry: Helps in detecting specific enzymes and proteins in biological samples.

Biochemistry: Utilized in enzyme assays to study enzyme kinetics and activities.

Medical Diagnostics: Employed in diagnostic assays to detect enzyme deficiencies or abnormalities.

作用機序

Target of Action

Fast Blue RR Salt primarily targets alkaline phosphatase and esterase enzymes . These enzymes play crucial roles in various biological processes. Alkaline phosphatase is involved in dephosphorylation, which is essential for many cellular processes, while esterases are responsible for the hydrolysis of esters into an acid and alcohol as part of cellular metabolism .

Mode of Action

Fast Blue RR Salt interacts with its targets through a process known as azo coupling . In the presence of these enzymes, Fast Blue RR Salt binds to the reaction product of the enzyme and precipitates it as an insoluble compound . This results in a change in color, which can be visually detected .

Biochemical Pathways

The primary biochemical pathway affected by Fast Blue RR Salt is the enzymatic activity of alkaline phosphatase and esterase . By binding to the reaction product of these enzymes, Fast Blue RR Salt effectively marks the sites of enzymatic activity . This can be particularly useful in histological stainings, where visualizing the activity of these enzymes can provide valuable insights into the biological sample being studied .

Result of Action

The result of Fast Blue RR Salt’s action is the visual marking of the sites of alkaline phosphatase and esterase activity . The compound binds to the reaction product of these enzymes and precipitates it as an insoluble compound . This leads to a color change that marks the sites of enzymatic activity, appearing black .

Action Environment

The action of Fast Blue RR Salt can be influenced by various environmental factors. For instance, the compound’s solubility in water can affect its ability to interact with its targets . Additionally, the temperature at which the compound is stored can impact its stability and efficacy . Therefore, it’s crucial to control these environmental factors to ensure the optimal performance of Fast Blue RR Salt.

生化学分析

Biochemical Properties

Fast Blue RR Salt plays a significant role in biochemical reactions, particularly in histological stainings . It interacts with the reaction product of alkaline phosphatase, precipitating it as an insoluble compound . The sites of alkaline phosphatase activity appear black as a result of this interaction . Fast Blue RR Salt is also used for the detection of esterase activity .

Cellular Effects

Fast Blue RR Salt has a profound effect on various types of cells and cellular processes. It influences cell function by enabling the detection of alkaline phosphatase activity . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Fast Blue RR Salt involves binding interactions with biomolecules. It binds to the reaction product of alkaline phosphatase and precipitates it as an insoluble compound . This results in the appearance of black sites where alkaline phosphatase activity occurs . Fast Blue RR Salt is also used for the detection of esterase activity .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Fast Blue RR Salt continues to interact with the reaction product of alkaline phosphatase, maintaining its ability to precipitate it as an insoluble compound

Metabolic Pathways

Fast Blue RR Salt is involved in the metabolic pathway of alkaline phosphatase

準備方法

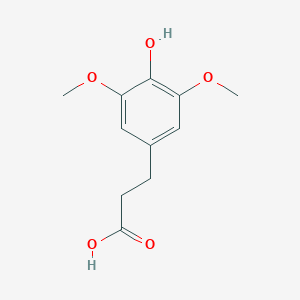

Synthetic Routes and Reaction Conditions: Fast Blue RR Salt is synthesized through a diazotization reaction. The process involves the reaction of 4-amino-2,5-dimethoxybenzoic acid with nitrous acid to form the diazonium salt. This intermediate is then coupled with benzoyl chloride to produce the final compound .

Industrial Production Methods: In industrial settings, the synthesis of Fast Blue RR Salt is scaled up by optimizing the reaction conditions, such as temperature, pH, and reactant concentrations. The product is then purified through crystallization and dried to obtain the final crystalline form .

化学反応の分析

Types of Reactions: Fast Blue RR Salt undergoes several types of chemical reactions, including:

Azo Coupling Reactions: It reacts with naphthol derivatives to form azo dyes.

Substitution Reactions: The diazonium group can be replaced by other nucleophiles under specific conditions.

Common Reagents and Conditions:

Azo Coupling: Naphthol derivatives in an alkaline medium.

Substitution: Various nucleophiles such as halides or hydroxides in acidic or neutral conditions.

Major Products:

Azo Dyes: Formed from the coupling reactions with naphthol derivatives.

Substituted Benzene Derivatives: Resulting from substitution reactions.

類似化合物との比較

Fast Blue B Salt: Another diazonium salt used for similar staining purposes.

Fast Red Violet LB Salt: Used for detecting different enzyme activities.

Fast Blue BB Salt: Employed in various histological and biochemical assays.

Uniqueness of Fast Blue RR Salt: Fast Blue RR Salt is unique due to its high specificity for alkaline phosphatase and esterase activities. It forms highly stable and insoluble colored precipitates, making it an excellent choice for detailed histological studies .

特性

CAS番号 |

14726-29-5 |

|---|---|

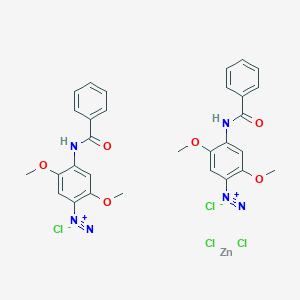

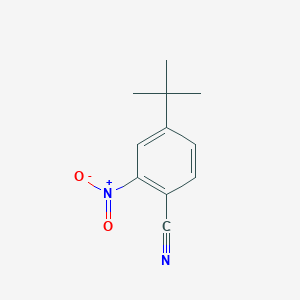

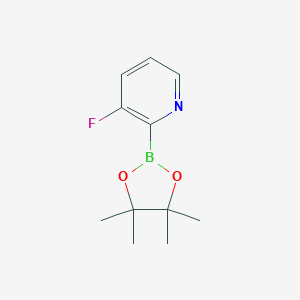

分子式 |

C15H14Cl4N3O3Zn- |

分子量 |

491.5 g/mol |

IUPAC名 |

4-benzamido-2,5-dimethoxybenzenediazonium;tetrachlorozinc(2-) |

InChI |

InChI=1S/C15H13N3O3.4ClH.Zn/c1-20-13-9-12(18-16)14(21-2)8-11(13)17-15(19)10-6-4-3-5-7-10;;;;;/h3-9H,1-2H3;4*1H;/q;;;;;+2/p-3 |

InChIキー |

GOUXXAVKNQCKBM-UHFFFAOYSA-K |

SMILES |

COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl |

正規SMILES |

COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |

同義語 |

4-benzamido-2,5-dimethoxybenzenediazonium Fast Blue RR salt |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] 3-methylbutanoate](/img/structure/B88576.png)

![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B88609.png)